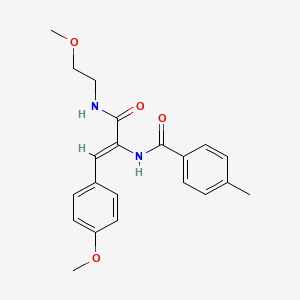
(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known for their complex structures and potential biological activities. The interest in such molecules arises from their intricate molecular architecture, which can be pivotal in chemical synthesis, pharmacological research, and material science. The specific compound discussed here features a combination of methoxyethylamino, methoxyphenyl, and methylbenzamide functional groups, indicating a versatile scaffold for various chemical and biological investigations.
Synthesis Analysis
The synthesis of compounds like “(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide” involves complex organic synthesis techniques, including acylation reactions, the use of organometallic reagents for C-H activation, and precise control over stereochemistry to achieve the desired Z-configuration. Techniques such as Rh(III)-catalyzed annulation and directed metalation are crucial for constructing the core structure and introducing functional groups at specific locations on the molecule (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and advanced computational methods like Density Functional Theory (DFT). These analyses reveal the influence of intermolecular interactions on molecular geometry, including bond lengths, bond angles, and dihedral angles, highlighting the importance of dimerization and crystal packing in determining the compound's overall conformation (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound can exhibit chemodivergence, where the same set of reactants yield different products under varied conditions. Such reactions are pivotal in synthetic chemistry, offering pathways to diverse molecular scaffolds. The compound’s functional groups, such as the methoxy and amide moieties, play critical roles in its reactivity, participating in C-H activation and cycloaddition reactions, which are fundamental in expanding the compound's chemical diversity (Xu et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are determined by the compound's molecular structure. Variations in these properties can significantly affect the compound's behavior in different environments, impacting its utility in scientific research and industrial applications. The polymorphism observed in related compounds, indicating the existence of multiple crystalline forms, is a key factor in understanding the material characteristics of this compound class (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties of “this compound” are influenced by its functional groups, which determine its reactivity towards nucleophiles, electrophiles, and radicals. Studies focusing on the compound's reactivity, stability under various conditions, and interaction with metals in catalysis provide valuable insights into its chemical behavior. The compound's ability to undergo selective reactions is crucial for its application in synthesizing more complex molecules (Tan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The compound's structure is closely related to zinc phthalocyanines, which have been shown to be effective photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Psycho- and Neurotropic Properties
Related compounds with a similar structure have been studied for their psycho- and neurotropic properties. For instance, derivatives such as 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one have demonstrated specific sedative effects and anti-amnesic activity, indicating potential applications in neurological and psychological therapies (Podolsky, Shtrygol’, & Zubkov, 2017).
Polymer Science
In the field of polymer science, similar aromatic polyimides, including those with aminophenyl and methoxybenzamide groups, have been synthesized and characterized. These polymers are notable for their solubility in organic solvents, thermal stability, and specific heat capacity, making them valuable in various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Crystal Structure Analysis
The crystal structure of compounds closely related to (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has been analyzed using X-ray methods. This analysis helps in understanding the molecular interactions and potential applications in materials science (Yasuoka, Kasai, & Kakudo, 1969).
Molecular Interactions and Conformation
The study of molecular interactions and conformations of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, is crucial for designing drugs and materials with specific properties. These studies often involve DFT calculations and X-ray diffraction to understand how intermolecular interactions influence molecular geometry and reactivity (Karabulut et al., 2014).
Eigenschaften
IUPAC Name |
N-[(Z)-3-(2-methoxyethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-4-8-17(9-5-15)20(24)23-19(21(25)22-12-13-26-2)14-16-6-10-18(27-3)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,22,25)(H,23,24)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTJWWWNINHFBR-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

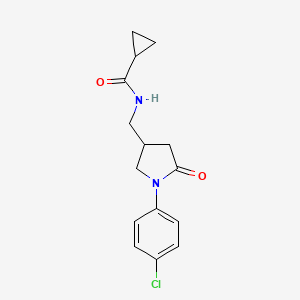
![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)
![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)
![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)
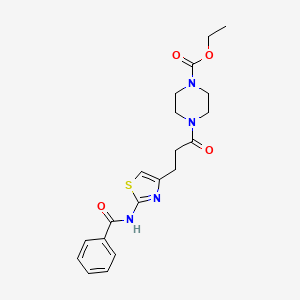
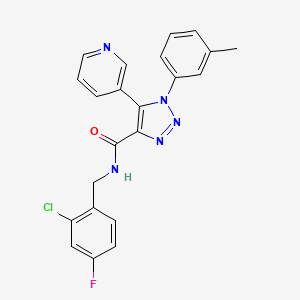
![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)
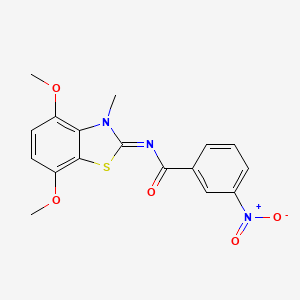
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)

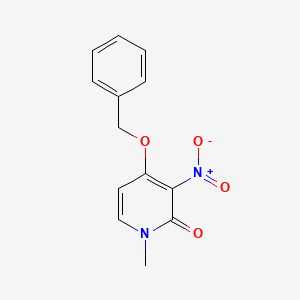
![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)
